Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate
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Overview
Description
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate is a chemical compound with the molecular formula C6H6N2O4 It is known for its unique structure, which includes an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing a nitrile group and a hydroxylamine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,5-oxadiazole-3-carbaldehyde 5-oxide
- 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile
- 3-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)prop-2-enoic acid
Uniqueness
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate is unique due to its specific structure and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
104151-89-5 |
---|---|
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.086 |
IUPAC Name |
methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate |
InChI |
InChI=1S/C4H4N2O4/c1-9-4(7)3-2-6(8)10-5-3/h2H,1H3 |
InChI Key |
HLTFDRBDQWPRJX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NO[N+](=C1)[O-] |
Synonyms |
1,2,5-Oxadiazole-3-carboxylicacid,methylester,5-oxide(9CI) |
Origin of Product |
United States |
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